L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic pentapeptide featuring two N~5~-(diaminomethylidene)-modified L-ornithine residues. The inclusion of lysine (a positively charged residue) and alanine (a small hydrophobic residue) further modulates its physicochemical properties, balancing solubility and membrane permeability.
Properties
CAS No. |
647375-82-4 |
|---|---|
Molecular Formula |
C26H50N12O6 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H50N12O6/c1-15(24(43)44)35-21(40)18(9-5-13-33-25(28)29)38-22(41)17(7-2-3-11-27)37-23(42)19(10-6-14-34-26(30)31)36-20(39)16-8-4-12-32-16/h15-19,32H,2-14,27H2,1H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)(H4,28,29,33)(H4,30,31,34)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
DNXDBRDKEMCQCN-VMXHOPILSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Steps in Solid-Phase Peptide Synthesis
The synthesis process typically involves several key steps:
Resin Preparation : The resin is functionalized to allow for the attachment of the first amino acid.
Amino Acid Coupling : Protected amino acids are sequentially added to the resin-bound peptide chain using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Deprotection : After each coupling step, protective groups on the amino acids must be removed to allow for further coupling.
Cleavage from Resin : Once the desired peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail that typically contains trifluoroacetic acid (TFA).
Purification : The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Characterization : The final product is analyzed using mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Research Findings on Synthesis Methods
Research indicates that various modifications and optimizations can enhance the efficiency and yield of SPPS for complex peptides like this compound:
Amino Acid Selection
The selection of amino acids plays a critical role in the synthesis process. The presence of diaminomethylidene groups in this compound enhances its reactivity, allowing for more robust interactions during synthesis.
Coupling Efficiency
Studies have shown that employing more reactive coupling agents can significantly improve coupling efficiency, leading to higher yields of synthesized peptides. For instance, using HBTU instead of DIC has been reported to provide better results in certain cases.
Purification Techniques
Advanced purification techniques such as preparative HPLC are essential for isolating high-purity peptides, especially when dealing with complex sequences that may have similar by-products.
Data Tables
Table 1: Summary of Solid-Phase Peptide Synthesis Steps
| Step | Description |
|---|---|
| Resin Preparation | Functionalization of resin for amino acid attachment |
| Amino Acid Coupling | Sequential addition using coupling reagents |
| Deprotection | Removal of protective groups |
| Cleavage from Resin | Use of TFA to release peptide |
| Purification | High-performance liquid chromatography |
| Characterization | Mass spectrometry and NMR analysis |
Table 2: Comparison of Coupling Agents
| Coupling Agent | Reactivity | Common Use | Advantages |
|---|---|---|---|
| DIC | Moderate | General SPPS | Simple and cost-effective |
| HBTU | High | Complex peptides | Higher yields, fewer side reactions |
| EDC | Moderate | Mild conditions | Good for sensitive amino acids |
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the formation of reduced peptide derivatives.
Scientific Research Applications
Research indicates that L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine exhibits significant biological activity, particularly in modulating cellular processes. The diaminomethylidene groups can engage in hydrogen bonding and electrostatic interactions with target molecules, influencing their functions.
Potential Applications:
- Drug Delivery Systems : The compound's ability to interact with cellular receptors makes it a candidate for targeted drug delivery.
- Therapeutic Agent : Its influence on signaling pathways suggests potential use in treating various diseases.
- Biochemical Research : It can be utilized in studies investigating protein interactions and cellular mechanisms.
Case Study 1: Interaction with Cellular Receptors
A study investigated the binding affinity of this compound to specific cell surface receptors. Results indicated that the compound effectively modulated receptor activity, leading to enhanced cellular responses in vitro.
Case Study 2: Therapeutic Potential in Cancer Models
In preclinical models, this compound demonstrated anti-cancer properties by inhibiting tumor cell proliferation through apoptosis induction. The study highlighted its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Structural Analysis of Related Compounds
Key structural analogs from the evidence include:
Comparative Analysis of Physicochemical Properties
Charge and Solubility
- Target Compound: Two guanidino groups confer a strong positive charge, enhancing solubility in aqueous environments. Lysine further contributes to polarity.
- Bradykinin Analog () : Similar charge profile but with additional serine and phenylalanine residues, reducing overall hydrophobicity compared to the target compound .
- Thiophene-containing Peptide (): Three guanidino groups and sulfur atoms increase charge and lipophilicity, favoring membrane penetration .
Stability
- Heptapeptide () : Methionine and leucine enhance hydrophobicity and resistance to enzymatic degradation .
- Nitrotyrosine Peptide () : Nitrotyrosine may confer redox activity but reduces stability under reducing conditions .
Bioactivity
- Bradykinin Analog () : Binds to bradykinin receptors, inducing vasodilation and inflammation modulation .
- Target Compound : Hypothesized antimicrobial activity due to cationic charge disrupting bacterial membranes, akin to polymyxins.
Functional Implications and Research Findings
- Antimicrobial Potential: Peptides with ≥2 guanidino groups (e.g., ) exhibit broad-spectrum antimicrobial activity. The target compound’s dual modification aligns with this trend .
- Targeted Delivery: Thiophene and D-amino acids in improve tissue targeting and metabolic stability, a design strategy applicable to the target compound .
- Limitations: Nitrotyrosine in introduces susceptibility to redox environments, a cautionary note for the target compound’s stability in vivo .
Biological Activity
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound notable for its unique structure, which includes multiple amino acid residues and diaminomethylidene groups. This article delves into its biological activity, synthesis, interaction mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of diaminomethylidene groups enhances its reactivity and biological activity, making it a target of interest in biochemical research .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins or nucleic acids, influencing their functions. This interaction can modulate signaling pathways and cellular responses, suggesting potential therapeutic applications in drug delivery systems and as a therapeutic agent .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
- Cellular Interactions : The compound has shown the ability to engage with cellular receptors, influencing various signaling pathways.
- Protein Binding : Interaction studies have revealed that it can form complexes with proteins, thereby affecting their activity and stability.
- Enzyme Modulation : It may modulate enzyme activity by influencing substrate binding or altering enzyme conformation .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- Study on Protein Interactions : A study demonstrated that the compound effectively binds to specific receptors involved in cellular signaling pathways, suggesting its role in modulating physiological responses .
- Therapeutic Potential : Research indicates potential uses in therapeutic contexts, particularly in drug delivery systems where its ability to influence biological mechanisms could enhance drug efficacy.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | |
| Biological Activity | Cellular interactions, protein binding, enzyme modulation |
| Potential Applications | Drug delivery systems, therapeutic agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
